molecular formula C22H26N2O5S B1247122 (1S,2R)-2-[[4-[(2,4-dimethylphenyl)sulfamoyl]anilino]-oxomethyl]-1-cyclohexanecarboxylic acid

(1S,2R)-2-[[4-[(2,4-dimethylphenyl)sulfamoyl]anilino]-oxomethyl]-1-cyclohexanecarboxylic acid

Cat. No. B1247122
M. Wt: 430.5 g/mol
InChI Key: BLKPOIYAWPEWFU-MOPGFXCFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2R)-2-[[4-[(2,4-dimethylphenyl)sulfamoyl]anilino]-oxomethyl]-1-cyclohexanecarboxylic acid is a sulfonamide.

Scientific Research Applications

Chemical Synthesis and Compound Formation

  • Photodimerization Template

    A study demonstrated the use of similar anilino compounds as templates for stereoselective photodimerization, leading to high yields of cyclobutane dicarboxylic acids. This process utilized aniline derivatives in Suzuki cross-coupling reactions (Ghosn & Wolf, 2010).

  • Enantiomerically Pure β-Amino Acids Synthesis

    Research has been conducted on the synthesis of enantiomerically pure trans-2-aminocyclohexanecarboxylic acid from related cyclohexanecarboxylic acids, highlighting the importance of these compounds in producing helical β-peptides (Berkessel, Glaubitz & Lex, 2002).

  • Crystal Structure Analysis

    A study on the crystal structure of 4-Chloro-N-(3,4-dimethylphenyl)benzenesulfonamide provides insight into the spatial arrangement and potential interactions of similar molecules (Gowda et al., 2010).

Chemical Reactions and Interactions

  • Quinamine Rearrangements

    The quinamine rearrangement of compounds containing dimethyl and anilino groups has been studied, which can provide insights into the reactivity of similar compounds (Boduszek & Shine, 1988).

  • Mutagenicity and Reactive Intermediates

    Research on the mutagenicity of 2-Chloro-4-(methylthio)butanoic acid, which reacts to form anilino compounds, helps in understanding the formation of reactive intermediates and potential health implications (Jolivette, Kende & Anders, 1998).

  • Sulfonamide Derivative Synthesis

    Studies on the synthesis of new sulfonamide derivatives, including similar cyclohexanecarboxylic acids, reveal information about their chemical properties and potential applications (Danish et al., 2021).

  • Enzymatic Synthesis Processes

    The enzymatic synthesis of monoesters from similar cyclohexanecarboxylic acids highlights the potential for biocatalytic processes in producing pharmaceutical intermediates (Goswami & Kissick, 2009).

Molecular Behavior and Drug Development

  • Drug Discovery and Molecular Modeling

    Research on cis-2-(3,5-Dichlorophenylcarbamoyl)cyclohexanecarboxylic acid as a modulator of metabotropic glutamate receptor subtype 4 provides insights into drug discovery and molecular modeling of similar compounds (Christov et al., 2011).

  • Enantiomeric Activity in ACE Inhibitors

    A study on the activity of enantiomers of cyclohexanedicarboxylic acid derivatives as ACE inhibitors shows the significance of stereochemistry in drug design (Turbanti et al., 1993).

properties

Product Name

(1S,2R)-2-[[4-[(2,4-dimethylphenyl)sulfamoyl]anilino]-oxomethyl]-1-cyclohexanecarboxylic acid

Molecular Formula

C22H26N2O5S

Molecular Weight

430.5 g/mol

IUPAC Name

(1S,2R)-2-[[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C22H26N2O5S/c1-14-7-12-20(15(2)13-14)24-30(28,29)17-10-8-16(9-11-17)23-21(25)18-5-3-4-6-19(18)22(26)27/h7-13,18-19,24H,3-6H2,1-2H3,(H,23,25)(H,26,27)/t18-,19+/m1/s1

InChI Key

BLKPOIYAWPEWFU-MOPGFXCFSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)[C@@H]3CCCC[C@@H]3C(=O)O)C

SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCCC3C(=O)O)C

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCCC3C(=O)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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